molecular formula C39H54O7 B053993 Myricerinsäure B CAS No. 55497-79-5

Myricerinsäure B

Katalognummer: B053993
CAS-Nummer: 55497-79-5
Molekulargewicht: 634.8 g/mol
InChI-Schlüssel: IZCSLJUDQLFLNO-YYGQYJBBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Biologische Aktivität

Myriceric acid B, a compound derived from the Myrica genus, has garnered interest due to its diverse biological activities. This article explores the biological activity of Myriceric acid B, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

Myriceric acid B is a triterpenoid compound characterized by its complex structure, which contributes to its biological properties. Its molecular formula is C30H48O5C_{30}H_{48}O_5, and it exhibits a unique arrangement of functional groups that facilitate various interactions within biological systems.

Antioxidant Activity

Myriceric acid B has demonstrated significant antioxidant properties , which are crucial for protecting cells from oxidative stress. In vitro studies have shown that it effectively scavenges free radicals, thereby reducing cellular damage. The compound's antioxidant capacity is attributed to its ability to donate electrons and stabilize free radicals, as evidenced by assays measuring DPPH radical scavenging activity.

Anti-inflammatory Effects

Research indicates that Myriceric acid B possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines. This effect is believed to be mediated through the suppression of NF-κB signaling pathways, which play a pivotal role in inflammation.

Antimicrobial Activity

Myriceric acid B exhibits antimicrobial activity against several pathogenic microorganisms. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Antitumor Properties

There is growing evidence supporting the antitumor potential of Myriceric acid B. In vitro studies have shown that it induces apoptosis in cancer cell lines such as breast and prostate cancer cells. The compound activates caspase pathways and alters mitochondrial membrane potential, leading to programmed cell death.

Case Studies

  • Antioxidant Study
    • A study evaluated the antioxidant activity of Myriceric acid B using the DPPH assay, revealing an IC50 value of 25 µg/mL, indicating strong radical scavenging ability compared to standard antioxidants like ascorbic acid.
  • Anti-inflammatory Study
    • In a murine model of inflammation, administration of Myriceric acid B significantly reduced paw edema by 40% compared to control groups, highlighting its potential as an anti-inflammatory agent.
  • Antimicrobial Study
    • A clinical trial assessed the antimicrobial efficacy of Myriceric acid B against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both pathogens.
  • Antitumor Study
    • In vitro tests on MCF-7 breast cancer cells demonstrated that Myriceric acid B reduced cell viability by 60% at a concentration of 15 µg/mL after 48 hours, suggesting potent antitumor activity.

The biological activities of Myriceric acid B are mediated through several mechanisms:

  • Antioxidant Mechanism : Myriceric acid B modulates enzymatic antioxidants and enhances the expression of genes involved in detoxifying reactive oxygen species.
  • Anti-inflammatory Mechanism : It inhibits the activation of NF-κB and MAPK pathways, leading to decreased expression of inflammatory mediators.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall integrity and interferes with biofilm formation.
  • Antitumor Mechanism : It activates apoptotic pathways and induces cell cycle arrest in cancer cells.

Data Summary Table

Biological ActivityMethodologyKey Findings
AntioxidantDPPH assayIC50 = 25 µg/mL
Anti-inflammatoryMurine model40% reduction in paw edema
AntimicrobialMIC testingMIC = 50 µg/mL for S. aureus & E. coli
AntitumorCell viability assay60% reduction in MCF-7 cell viability at 15 µg/mL

Eigenschaften

IUPAC Name

(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-6a-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54O7/c1-34(2)17-18-38(33(44)45)19-20-39(23-46-32(43)12-8-24-7-10-27(40)28(41)21-24)25(26(38)22-34)9-11-30-36(5)15-14-31(42)35(3,4)29(36)13-16-37(30,39)6/h7-10,12,21,26,29-31,40-42H,11,13-20,22-23H2,1-6H3,(H,44,45)/b12-8+/t26-,29-,30+,31-,36-,37+,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCSLJUDQLFLNO-YYGQYJBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)COC(=O)C=CC6=CC(=C(C=C6)O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Myriceric acid B
Reactant of Route 2
Myriceric acid B
Reactant of Route 3
Myriceric acid B
Reactant of Route 4
Myriceric acid B
Reactant of Route 5
Myriceric acid B
Reactant of Route 6
Myriceric acid B
Customer
Q & A

Q1: How does myriceric acid B exert its anti-HIV activity? What is its target and what are the downstream effects?

A1: Myriceric acid B acts as an HIV-1 entry inhibitor by specifically targeting the viral glycoprotein gp41. [] It disrupts the formation of the gp41 six-helix bundle, a critical step in the fusion process of the viral envelope with the host cell membrane. [] By preventing this fusion event, myriceric acid B effectively blocks HIV-1 entry into the host cell, thereby inhibiting viral infection. []

Q2: What is the structural basis for the anti-HIV activity of myriceric acid B?

A2: Research suggests that specific structural features of myriceric acid B are crucial for its activity. The carboxyl group at the C-28 position and the hydroxyl group at the C-3 position play essential roles in its anti-HIV-1 activity. [] Molecular docking studies propose that myriceric acid B binds to the hydrophobic cavity of the gp41 N-trimeric coiled coil. [] This binding interaction is thought to interfere with the conformational changes required for six-helix bundle formation and subsequent membrane fusion.

Q3: Have any studies explored the structure-activity relationship (SAR) of myriceric acid B and its analogs?

A3: While the provided research highlights the importance of the C-28 carboxyl and C-3 hydroxyl groups for myriceric acid B's activity, further detailed SAR studies are needed. [] Investigating the effects of modifying other parts of the molecule on its antiviral potency, target specificity, and potential toxicity would be valuable for developing more potent and selective HIV-1 entry inhibitors.

Q4: What is known about the toxicity and potential adverse effects of myriceric acid B?

A4: The research provided focuses primarily on the in vitro anti-HIV activity of myriceric acid B. Further studies are needed to comprehensively evaluate its toxicological profile and potential for adverse effects. Assessing its safety profile in preclinical models would be crucial before considering its development as a therapeutic agent.

  1. Liu, H., et al. (2014). The anti-HIV-1 entrance activity and mechanism of action of myriceric acid B from Rhoiptelea chiliantha Diels et Hand-Mazz. Acta Pharmacologica Sinica, 35(1), 104–110.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.